2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride
Overview
Description
“2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride” is a chemical compound that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H
. This indicates the presence of a chlorine atom, a pyrrolopyridine ring, and an ethanone group in the molecule. Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.08 . It’s a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Characterization
Cycloaddition Reactions : Substituted chromones, similar in structure to the target compound, have been involved in cycloaddition reactions with nonstabilized azomethine ylides, leading to the synthesis of novel pyrrolidine derivatives. These reactions are significant for the development of new compounds with potential applications in medicinal chemistry and material science (Sosnovskikh et al., 2014).
Complex Formation : Research on similar pyridinyl compounds has led to the formation of metal complexes with iron(II) and cobalt(II), demonstrating good catalytic activities for ethylene reactivity. This highlights the role of such compounds in catalysis and materials science (Sun et al., 2007).
Corrosion Inhibition : A new penta-substituted pyrrole derivative was synthesized, showing good inhibition efficiency on steel surfaces, indicating the potential application of similar compounds in the field of corrosion inhibition (Louroubi et al., 2019).
Fluorescence Properties : Studies on complexes with pyridinyl ligands have explored their fluorescence properties, suggesting applications in sensing, imaging, and material science. This work underscores the importance of structural characterization in understanding and developing new functional materials (Lin et al., 2016).
Novel Compound Synthesis
- Anticancer Potential : A derivative similar to the target compound showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting its potential as an anti-cancer agent (Via et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits the FGFR, thereby preventing these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by this compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are critical for tumor growth and metastasis .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTOLNGQPWOFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672553 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-88-4 | |
Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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